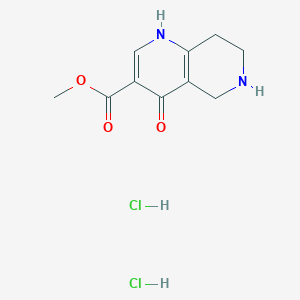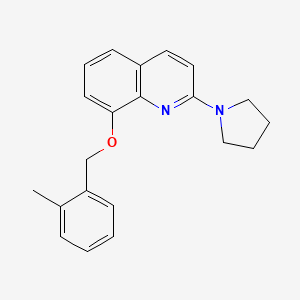
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as FPYU, is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it has been proposed that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in disease progression. For example, 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell death pathways. It has also been suggested that 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been found to have a range of biochemical and physiological effects, depending on the disease model studied. In cancer models, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In inflammation models, 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to protect against oxidative stress and inflammation, as well as improve motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its relatively simple synthesis method, which allows for easy production and modification of the compound. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea is its relatively low solubility in water, which may limit its bioavailability and effectiveness in certain disease models.
Future Directions
There are several future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea. One area of interest is in the development of more potent and selective analogs of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea and its potential applications in different disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea in humans.
Synthesis Methods
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea can be synthesized using a one-pot reaction involving the reaction of 5-fluoropyridine-2-carboxylic acid, thiophen-2-ylmethanamine, and triphosgene. The reaction proceeds via the formation of an isocyanate intermediate, which then reacts with the thiophen-2-ylmethanamine to yield 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and to have anti-inflammatory effects in animal models. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c12-8-3-4-10(13-6-8)15-11(16)14-7-9-2-1-5-17-9/h1-6H,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEAJGYKPGPQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)
